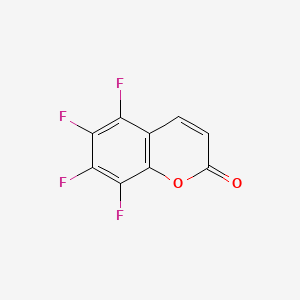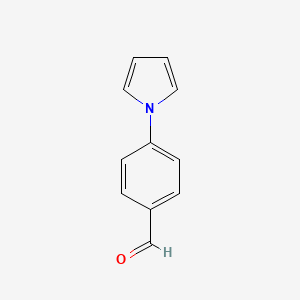
5,6,7,8-Tétrafluoro-coumarine
Vue d'ensemble
Description
5,6,7,8-Tetrafluorocoumarin is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields
Applications De Recherche Scientifique
5,6,7,8-Tetrafluorocoumarin has a wide range of applications in scientific research, including:
Mécanisme D'action
5,6,7,8-Tetrafluorocoumarin: is a cyclic 1,3-dicarbonyl compound that can exist in three different forms: diketone (KK), keto-enol (KE), and enol-ketone (EK). Its primary targets are related to its keto-enol tautomeric transformations. Specifically, it interacts with nucleophilic centers of vitamin K epoxide reductase, inactivating this enzyme. This process leads to a deficiency of vitamin K, which plays a crucial role in prothrombin synthesis .
Mode of Action:
The compound’s interaction with vitamin K epoxide reductase disrupts the synthesis of clotting factors in the liver. By blocking this enzyme, it artificially induces an anticoagulant effect. The substituted 4-hydroxycoumarin in the chromene-2,4-dione tautomeric form is responsible for this activity .
Biochemical Pathways:
The affected pathways include the vitamin K-dependent clotting cascade. By inhibiting vitamin K epoxide reductase, 5,6,7,8-Tetrafluorocoumarin disrupts the conversion of inactive clotting factors to their active forms, ultimately impacting blood coagulation .
Result of Action:
The molecular and cellular effects include reduced clotting factor synthesis, leading to prolonged clotting times. Clinically, this anticoagulant effect is useful in preventing thrombosis and embolism .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, pH variations may affect its tautomeric equilibrium, impacting its anticoagulant activity .
Analyse Biochimique
Biochemical Properties
5,6,7,8-Tetrafluorocoumarin plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. 5,6,7,8-Tetrafluorocoumarin acts as an antagonist to this enzyme, thereby inhibiting the synthesis of clotting factors and exhibiting anticoagulant properties . Additionally, it interacts with nucleophilic centers of various biomolecules, leading to the inactivation of certain enzymes and proteins .
Cellular Effects
The effects of 5,6,7,8-Tetrafluorocoumarin on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the cell cycle, apoptosis, and oxidative stress response . By inhibiting vitamin K epoxide reductase, 5,6,7,8-Tetrafluorocoumarin disrupts the synthesis of clotting factors, leading to anticoagulant effects . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of 5,6,7,8-Tetrafluorocoumarin involves several key interactions at the molecular level. It binds to the active site of vitamin K epoxide reductase, inhibiting its activity and preventing the reduction of vitamin K epoxide to vitamin K hydroquinone . This inhibition leads to a decrease in the synthesis of clotting factors, thereby exerting its anticoagulant effects . Additionally, 5,6,7,8-Tetrafluorocoumarin can undergo keto-enol tautomerism, which allows it to interact with various nucleophilic centers in biomolecules, leading to enzyme inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrafluorocoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that 5,6,7,8-Tetrafluorocoumarin can have sustained effects on cellular function, including prolonged inhibition of clotting factor synthesis and persistent alterations in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrafluorocoumarin vary with different dosages in animal models. At low doses, the compound exhibits mild anticoagulant effects without significant toxicity . At higher doses, it can cause severe anticoagulation, leading to bleeding complications and other adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable anticoagulant effect . These dosage-dependent effects are important for determining the safe and effective use of 5,6,7,8-Tetrafluorocoumarin in therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrafluorocoumarin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect the levels of various metabolites by altering the activity of key metabolic enzymes . For instance, it has been shown to influence the pentose phosphate pathway and glycolysis, leading to changes in the levels of glucose-6-phosphate and pyruvate . These metabolic effects are crucial for understanding the broader implications of using 5,6,7,8-Tetrafluorocoumarin in biochemical research.
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrafluorocoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with albumin, a major transport protein in the blood, which facilitates its distribution to various tissues . Within cells, 5,6,7,8-Tetrafluorocoumarin can be transported by organic anion transporters, which help in its uptake and accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the pharmacokinetics and biodistribution of 5,6,7,8-Tetrafluorocoumarin.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrafluorocoumarin is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and other nuclear processes . The localization of 5,6,7,8-Tetrafluorocoumarin is crucial for understanding its specific effects on cellular function and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrafluorocoumarin typically involves the fluorination of coumarin derivatives. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5,6,7,8-tetrafluorocoumarin may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrafluorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles such as amines and thiols.
Cleavage Reactions: The pyrone ring of the coumarin can be cleaved under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acidic and Basic Conditions: The cleavage of the pyrone ring can be induced by using acidic or basic reagents.
Major Products Formed:
Substituted Coumarins: Products of nucleophilic substitution reactions.
Cleavage Products: Various compounds resulting from the cleavage of the pyrone ring.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: A precursor in the synthesis of 5,6,7,8-tetrafluorocoumarin.
Other Fluorinated Coumarins: Compounds such as 5,6,8-trifluorocoumarin and 6,7-difluorocoumarin share similar structural features and reactivity.
Uniqueness: 5,6,7,8-Tetrafluorocoumarin is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other coumarin derivatives . This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
5,6,7,8-tetrafluorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKMOKUQPFWCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345560 | |
| Record name | 5,6,7,8-tetrafluorochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33739-04-7 | |
| Record name | 5,6,7,8-tetrafluorochromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5,6,7,8-tetrafluorocoumarin synthesized?
A1: 5,6,7,8-Tetrafluorocoumarin can be efficiently synthesized through the pyrolysis of trans-pentafluorocinnamic acid at 400°C or via photolysis of sodium pentafluorocinnamate in an aqueous solution at 100°C. [, ] This synthesis highlights an interesting parallel between thermal and mass spectral fragmentation patterns of the starting material.
Q2: How does the reaction of 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin with amines differ based on the solvent?
A3: The choice of solvent significantly impacts the reaction pathway. In polar solvents, 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin reacts with strong basic amines to yield salts, which can be further converted into 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones. [, ] Interestingly, using dimethyl sulfoxide as the solvent leads to the formation of 7-alkylamino-3-alkylaminoethylidene-5,6,8-triflurobenzopyrandiones. [, ] This highlights the crucial role of solvent effects in directing the regioselectivity of the reaction.
Q3: Beyond amines, what other nucleophiles have been investigated in reactions with 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives?
A5: Research has explored the reactivity of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with sulfur-containing nucleophiles, specifically o-aminothiophenol. [, ] This line of inquiry expands the understanding of this compound's reactivity profile and potential for forming diverse structures.
Q4: What are the potential applications of 5,6,7,8-tetrafluorocoumarin and its derivatives?
A6: While specific applications are still under investigation, the diverse reactivity of 5,6,7,8-tetrafluorocoumarin and its derivatives, particularly with various nucleophiles, suggests potential in various fields. [, , , , , ] Its fluorine substituents and modifiable structure make it a valuable building block for synthesizing novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry, materials science, and more. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)





![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)


